molecular formula C8H5N3O3S B2405012 2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid CAS No. 1566207-10-0

2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B2405012
CAS No.: 1566207-10-0
M. Wt: 223.21
InChI Key: GVGXWWFWYRDLCA-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid (CAS 1566207-10-0) is a high-purity heterocyclic building block offered with a specification of 95% . This compound features a molecular formula of C8H5N3O3S and a molecular weight of 223.21 g/mol . Its structure integrates pyrimidine and oxazole rings linked via a sulfanyl bridge, presenting a multifunctional scaffold for synthetic and medicinal chemistry research. The carboxylic acid functional group makes it a versatile intermediate for amide coupling reactions or for creating metal-organic frameworks, while the electron-rich nitrogen heterocycles are key for exploring interactions in biological systems. Researchers value this compound for its potential in developing novel pharmacophores, particularly in the construction of kinase inhibitors or antiviral agents, given the established role of similar pyrimidine derivatives in drug discovery . As a key intermediate, it can be used to synthesize more complex molecules for screening against various therapeutic targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage and cold-chain transportation are recommended to preserve stability .

Properties

IUPAC Name

2-pyrimidin-2-ylsulfanyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3S/c12-6(13)5-4-14-8(11-5)15-7-9-2-1-3-10-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGXWWFWYRDLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SC2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile and catalysts like zinc chloride or sodium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the pyrimidine ring .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid exhibit significant antimicrobial properties. For instance, research has shown that compounds with similar structures have demonstrated efficacy against various bacterial strains, including resistant strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It is posited that the oxazole moiety plays a crucial role in modulating inflammatory pathways. In vitro studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases such as arthritis and colitis.

Analgesic Effects

In animal models, derivatives of this compound have displayed analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic mechanism may involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the biosynthesis of prostaglandins responsible for pain and inflammation.

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Studies indicate that it can scavenge free radicals and reduce oxidative stress markers in cellular models, which implicates its potential use in neuroprotective strategies against neurodegenerative diseases.

Potential as a Drug Scaffold

The unique structural features of this compound make it an attractive scaffold for drug development. Researchers are actively exploring modifications to enhance its pharmacological properties, including improving solubility and bioavailability while minimizing toxicity.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, highlighting their potential as alternative antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

A comprehensive study investigated the anti-inflammatory effects of this compound using a murine model of induced colitis. The results showed a significant reduction in disease severity scores and histological damage when treated with the compound compared to controls. Cytokine analysis revealed decreased levels of TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid
  • 2-(Pyrimidin-2-ylthio)-1,3-oxazole-4-carboxylic acid
  • 2-(Pyrimidin-2-ylsulfanyl)-1,3-thiazole-4-carboxylic acid

Uniqueness

2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of pyrimidine and oxazole rings, which confer distinct electronic and steric properties.

Biological Activity

2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid (CAS No. 1566207-10-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, and presents relevant research findings.

PropertyDetails
Molecular FormulaC₈H₅N₃O₃S
Molecular Weight223.21 g/mol
IUPAC NameThis compound
CAS Number1566207-10-0
AppearancePowder

Antimicrobial Activity

Research indicates that compounds containing the oxazole ring exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that related compounds demonstrated minimum inhibitory concentrations (MIC) in the range of 8 to 64 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, a derivative exhibited an IC₅₀ value of approximately 0.058 µM against T47D breast cancer cells, indicating potent cytotoxicity . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. One study reported a significant reduction in these cytokines in macrophage cell lines treated with the compound, suggesting its potential as an anti-inflammatory agent .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, derivatives of oxazole were tested against common pathogens. The compound demonstrated superior efficacy compared to standard antibiotics, with a notable reduction in bacterial load in infected models .
  • Cancer Cell Line Studies : The compound was tested on various cancer cell lines, including HeLa and U2OS. Results showed that it inhibited cell growth significantly more than control groups, with detailed mechanistic studies indicating involvement of apoptosis pathways .
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses compared to untreated groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .

Q & A

Q. What are the common synthetic routes for preparing 2-(pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid and related derivatives?

Methodological Answer: A widely used approach involves ester hydrolysis of pre-functionalized oxazole intermediates. For example, 2-phenyl-4-oxazolecarboxylic acid derivatives are synthesized via hydrolysis of ethyl or methyl esters under acidic or basic conditions, achieving yields >80% . Adapting this method, the pyrimidin-2-ylsulfanyl group can be introduced via nucleophilic substitution or thiol-ene coupling at the oxazole’s sulfur-bearing position. Post-synthetic purification often employs recrystallization or column chromatography, with structural confirmation via 1H^1H-NMR and LC-MS.

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • X-ray crystallography : Resolve molecular geometry and confirm regioselectivity of substituents. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for small molecules .
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks. IR spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm1^{-1}) and thioether (C-S stretch ~600 cm1^{-1}) groups.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • HPLC : Assess purity (>95% typical for research-grade material) .

Q. What are the key spectral features to prioritize during structural elucidation?

Methodological Answer:

  • NMR : Distinct oxazole proton signals (e.g., H-5 at δ ~8.5 ppm in DMSO-d6d_6) and pyrimidine ring protons (δ ~7.5–8.5 ppm). Carboxylic acid protons may appear broad (~12–14 ppm) .
  • MS/MS : Look for neutral loss of CO2_2 (44 Da) from the carboxylic acid group.
  • X-ray : Confirm bond angles (e.g., oxazole ring planarity) and intermolecular interactions (e.g., hydrogen bonding via carboxylic acid) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity in analogs of this compound?

Methodological Answer:

  • Substituent variation : Synthesize derivatives with modifications at the pyrimidine (e.g., electron-withdrawing groups like -CF3_3) or oxazole (e.g., methyl or phenyl substituents) to assess effects on potency. Evidence from 2-methyl-5-(trifluoromethyl)-oxazole derivatives shows that substituents significantly modulate vasoactive properties .
  • Biological assays : Test in vitro models (e.g., isolated aortic rings for vasoactivity) at concentrations ranging 1–100 μM. Dose-response curves and IC50_{50} values quantify efficacy .
  • Computational modeling : Use DFT calculations or molecular docking to predict binding affinities to target proteins (e.g., enzymes or receptors).

Q. How can regioselectivity challenges in introducing the pyrimidin-2-ylsulfanyl group be addressed?

Methodological Answer:

  • Protecting group strategies : Temporarily block reactive sites (e.g., carboxylic acid) to direct sulfur nucleophiles to the desired oxazole position.
  • Catalytic methods : Employ transition-metal catalysts (e.g., CuI for Ullmann-type couplings) to enhance selectivity for sulfur-pyr imidine linkage .
  • Kinetic vs. thermodynamic control : Optimize reaction temperature and solvent polarity to favor the desired regioisomer. Confirm outcomes via NOESY NMR or X-ray .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?

Methodological Answer:

  • Cross-validation : Reconcile NMR chemical shifts with computed 1H^1H-NMR spectra (using software like ACD/Labs or Gaussian). For crystallographic discrepancies, check for solvent inclusion or dynamic effects in the solid state .
  • Error analysis : Quantify uncertainties in computational parameters (e.g., basis sets in DFT) and experimental limits (e.g., crystallographic resolution).
  • Multi-method consensus : Combine data from X-ray, NMR, and IR to build a robust structural model. SHELX’s refinement tools can flag outliers in bond lengths/angles .

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